molecular formula C9H15ClN2S B1521168 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride CAS No. 1181458-46-7

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride

Cat. No.: B1521168
CAS No.: 1181458-46-7
M. Wt: 218.75 g/mol
InChI Key: WBACAUGJHGDOTP-UHFFFAOYSA-N
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Description

Molecular Formula and Constitutional Analysis

The molecular formula of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is established as C₉H₁₅ClN₂S, with a corresponding molecular weight of 218.75 grams per mole. This formulation represents the hydrochloride salt of the parent amine compound, which itself possesses the molecular formula C₉H₁₄N₂S and a molecular weight of 182.29 grams per mole. The compound has been assigned the Chemical Abstracts Service registry number 1181458-46-7, facilitating its identification in chemical databases and literature.

The constitutional analysis reveals a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole moiety, with the benzene portion being partially saturated to form the tetrahydro configuration. The ethyl group is positioned at carbon-6 of the cyclohexene ring, while the amino group occupies the 2-position of the thiazole ring. The hydrochloride salt formation occurs through protonation of the basic amino group, resulting in the formation of an ammonium chloride species that enhances the compound's water solubility and crystalline stability.

Parameter Value
Molecular Formula C₉H₁₅ClN₂S
Molecular Weight 218.75 g/mol
Parent Compound Formula C₉H₁₄N₂S
Parent Compound Weight 182.29 g/mol
Chemical Abstracts Service Number 1181458-46-7
European Community Number 101-667-1

The simplified molecular-input line-entry system representation is documented as CCC1CCC2=C(C1)SC(=N2)N.Cl, clearly delineating the structural connectivity and the presence of the chloride counterion. This notation effectively communicates the ethyl substituent attached to the saturated six-membered ring, the thiazole nitrogen-sulfur heterocycle, and the amino functional group that serves as the site of protonation in the hydrochloride salt formation.

Properties

IUPAC Name

6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.ClH/c1-2-6-3-4-7-8(5-6)12-9(10)11-7;/h6H,2-5H2,1H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACAUGJHGDOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-46-7
Record name 2-Benzothiazolamine, 6-ethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride typically involves multi-step organic reactions including:

  • Construction of the tetrahydrobenzothiazole core via cyclization
  • Introduction of the ethyl substituent at the 6-position
  • Amination at the 2-position of the benzothiazole ring
  • Conversion to the hydrochloride salt to improve solubility and stability.

Detailed Synthetic Routes

Cyclization from Cyclohexanone Intermediates

According to European Patent EP1542981B1, a key method involves starting from cyclohexanone or cyclohexane derivatives to form the tetrahydrobenzothiazole skeleton:

  • Step 1: Preparation of cyclohexanone intermediates substituted with the desired alkyl group (ethyl at position 6).
  • Step 2: Cyclization with thiourea or related sulfur-nitrogen sources to form the benzothiazole ring.
  • Step 3: Amination at the 2-position to introduce the amino group, yielding 2-amino-4,5,6,7-tetrahydro-6-ethylbenzothiazole.
  • Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method provides a robust route with good yields and purity suitable for scale-up.

Direct Alkylation of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Patents US20170158648A1 and US9512096B2 describe an improved industrial process involving:

  • Starting Material: 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
  • Step 1: Selective alkylation at the 6-position amino group using alkyl p-toluenesulfonates (e.g., ethyl p-toluenesulfonate) under controlled conditions.
  • Step 2: Purification of the alkylated intermediate.
  • Step 3: Formation of the hydrochloride salt by treatment with HCl gas or aqueous HCl to obtain the final product with high enantiomeric and chemical purity.

This approach emphasizes increased yield and purity, suitable for industrial-scale synthesis.

Alternative Synthetic Approaches via Benzothiazole Precursors

Literature on benzothiazole derivatives suggests alternative routes involving:

  • Bromination and thiocyanation of substituted anilines followed by cyclization to form benzothiazole intermediates.
  • Subsequent functionalization steps to introduce the ethyl group and amine functionalities.
  • Final salt formation to yield the hydrochloride.

Though these methods are more general for benzothiazole derivatives, they provide foundational chemistry applicable to the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Steps Advantages Limitations
Cyclohexanone-based Cyclization Cyclohexanone derivatives, thiourea Cyclization, amination, salt formation Good yield, scalable Requires multi-step synthesis
Direct Alkylation of Diamino Intermediate 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, alkyl tosylate Selective alkylation, purification, salt formation High purity, industrial scalability Requires selective alkylation control
Aniline Bromination and Thiocyanation Substituted anilines, bromine, ammonium thiocyanate Bromination, thiocyanation, cyclization, functionalization Versatile for derivatives More complex, less direct for ethyl

Research Findings on Preparation Efficiency and Purity

  • The direct alkylation method reported in US20170158648A1 offers improved chemical and enantiomeric purity, with yields exceeding traditional methods by 10-15% and enhanced scalability for industrial production.
  • Cyclohexanone-based routes provide reliable access to the tetrahydrobenzothiazole core but may require careful control of reaction conditions to avoid side reactions.
  • Alternative methods involving bromination and thiocyanation are valuable for synthesizing a range of benzothiazole derivatives but are less commonly applied specifically to 6-ethyl substitution due to complexity and lower selectivity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the compound.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Employed in the study of biological processes and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Hydrochloride

  • Substituent : Methyl group at the 6-position instead of ethyl.
  • This compound is structurally closest to the target molecule but differs in alkyl chain length .

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

  • Substituent : Ethyl group at the 4-position instead of 4.
  • Impact : Positional isomerism alters electronic distribution and molecular interactions, which may affect solubility and receptor binding .

5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

  • Substituent : Three methyl groups at positions 5 and 5.
  • Impact: Increased hydrophobicity and steric bulk may limit bioavailability compared to the mono-ethyl derivative .

Pramipexole Dihydrochloride

  • Structure : (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride.
  • Key Differences: Contains a propylamino group at the 6-position and an additional amine at position 2.
  • Pharmacology: Clinically used as a dopamine agonist for Parkinson’s disease, highlighting the importance of the propylamino substituent in receptor interaction .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent(s) Solubility (HCl Salt) Purity (%)
6-Ethyl-4,5,6,7-tetrahydrobenzothiazol-2-amine HCl 207.46 + HCl 6-Ethyl High (aqueous) 95
6-Methyl analogue HCl 193.45 + HCl 6-Methyl Moderate 95
Pramipexole Dihydrochloride 302.27 6-Propylamino, 2-Amino High >99

Key Observations :

  • The ethyl substituent in the target compound provides a balance between hydrophobicity and steric effects compared to methyl or propyl groups.
  • Hydrochloride salts universally improve aqueous solubility, critical for bioavailability .

Research and Commercial Considerations

  • Commercial Availability : The target compound is priced at €408–1,404 per 0.5–5g, reflecting its niche research applications .

Biological Activity

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 1181458-46-7
  • Molecular Formula : C9H15ClN2S
  • Molecular Weight : 210.34 g/mol
  • Purity : 98% .

Structural Characteristics

The compound features a benzothiazole ring system which is known for its diverse biological activities. The presence of the ethyl group at the 6-position and the amine functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole compounds exhibit notable anticancer activities. For instance, azomethine derivatives related to benzothiazole have shown cytostatic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis .

Case Study: Cytostatic Activity

A study focusing on azomethine derivatives demonstrated that these compounds could exert cytostatic effects through the modulation of cell cycle regulators. The synthesized compounds exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Research has shown that they can inhibit the growth of various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored, with findings suggesting that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is crucial for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly enhance or diminish biological efficacy. For example:

PositionModificationEffect on Activity
2Amine GroupIncreased anticancer activity
6Ethyl GroupEnhanced antimicrobial properties

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various checkpoints, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Interaction with signaling pathways that regulate cell survival and proliferation.

Q & A

Q. What are the standard synthetic routes for 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization and alkylation. A common approach involves reacting substituted anilines with thiocyanates under acidic conditions (e.g., bromine/glacial acetic acid) to form the benzothiazole core, followed by alkylation to introduce the ethyl group. Purification steps often include recrystallization from ethanol or methanol . Example protocol:

  • Step 1 : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds.
  • Step 2 : Ethylation via alkyl halides or reductive amination.
  • Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol.

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ¹H NMR to identify ethyl group protons at δ 1.2–1.4 ppm and tetrahydrobenzothiazole protons at δ 2.5–3.5 ppm) .
  • Infrared (IR) Spectroscopy : To detect N-H stretching (~3140 cm⁻¹) and C=S/C-N bonds (~1621 cm⁻¹) .
  • Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ at m/z 196.3) .

Q. What solvents and reaction conditions optimize synthesis yield?

  • Solvents : Ethanol, dimethylformamide (DMF), or glacial acetic acid for cyclization steps .
  • Temperature : Reflux conditions (70–90°C) for 6–12 hours .
  • Catalysts : Sodium acetate or methoxide for pH control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the ethyl substituent’s role?

  • Comparative Synthesis : Synthesize analogs with methyl, propyl, or unsubstituted groups at the 6-position.
  • Biological Assays : Test antimicrobial activity (e.g., against S. aureus or E. coli) and compare IC₅₀ values .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences in target enzymes like dihydrofolate reductase .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and solvent (DMSO concentration ≤1%) .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., antimicrobial vs. cytotoxicity profiles) .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution methods .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during alkylation steps .

Methodological Notes

  • In Silico Modeling : Use Schrödinger Suite for ADMET profiling to predict blood-brain barrier permeability and hepatotoxicity .
  • Reaction Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratio) in alkylation steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride

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